Calcium dodecylphenolate

Catalog No.
S14302061
CAS No.
52274-73-4
M.F
C36H58CaO2
M. Wt
562.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium dodecylphenolate

CAS Number

52274-73-4

Product Name

Calcium dodecylphenolate

IUPAC Name

calcium;2-dodecylphenolate

Molecular Formula

C36H58CaO2

Molecular Weight

562.9 g/mol

InChI

InChI=1S/2C18H30O.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;/h2*12-13,15-16,19H,2-11,14H2,1H3;/q;;+2/p-2

InChI Key

AOEDKRBKBXVTAU-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCCCCC1=CC=CC=C1[O-].[Ca+2]

Calcium dodecylphenolate is an organic compound categorized as a calcium salt of dodecylphenol. Its chemical formula is C36H58CaO2C_{36}H_{58}CaO_2. This compound typically appears as a white to light yellow solid and is known for its surfactant properties, making it useful in various industrial applications. Calcium dodecylphenolate is primarily utilized in the formulation of detergents and emulsifiers due to its ability to lower surface tension and enhance the solubility of other compounds in water .

  • Neutralization Reactions: It reacts with acids to form corresponding calcium salts and phenolic compounds, which can generate heat during the process. The reaction can be represented as follows:
    Calcium dodecylphenolate+AcidCalcium salt+Phenol\text{Calcium dodecylphenolate}+\text{Acid}\rightarrow \text{Calcium salt}+\text{Phenol}
  • Decomposition: Under high temperatures, calcium dodecylphenolate may decompose, releasing phenolic compounds and calcium oxides.
  • Complexation: It can form complexes with metal ions, which alters its solubility and reactivity in various environments .

Calcium dodecylphenolate exhibits biological activity that can be both beneficial and detrimental, depending on the concentration and context:

  • Antimicrobial Properties: Some studies indicate that it possesses antimicrobial activity, making it useful in formulations aimed at controlling microbial growth.
  • Toxicity: Like many phenolic compounds, it may exhibit toxicity at higher concentrations, particularly affecting aquatic life if released into the environment. Its environmental impact necessitates careful handling and disposal practices .

The synthesis of calcium dodecylphenolate typically involves the neutralization of dodecylphenol with calcium hydroxide or calcium carbonate in an aqueous solution. The general method includes:

  • Preparation of Dodecylphenol Solution: Dissolve dodecylphenol in water.
  • Addition of Calcium Source: Slowly add calcium hydroxide or calcium carbonate to the solution while stirring.
  • Neutralization Process: Monitor the pH until it reaches neutrality (pH 7), indicating complete reaction.
  • Filtration and Drying: Filter the precipitate formed and dry it to obtain pure calcium dodecylphenolate .

Calcium dodecylphenolate has a wide range of applications, including:

  • Surfactants: Used in detergents and cleaning products for its ability to reduce surface tension.
  • Emulsifiers: Employed in agricultural formulations to enhance the stability of emulsions.
  • Industrial Cleaners: Utilized in formulations for industrial cleaning agents due to its effectiveness against oils and greases .

Research on interaction studies involving calcium dodecylphenolate has focused on its behavior in various chemical environments:

  • Metal Ion Complexation: Studies have shown that calcium dodecylphenolate can interact with other metal ions, influencing its solubility and efficacy as a surfactant.
  • Environmental Impact Assessments: Investigations into its toxicity reveal that interactions with biological systems can lead to significant ecological consequences if not managed properly .

Calcium dodecylphenolate shares similarities with several other compounds, particularly those within the category of surfactants and phenolic derivatives. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Sodium dodecyl sulfateC12H25NaO4SC_{12}H_{25}NaO_4SAnionic surfactant widely used in personal care products
Calcium stearateC36H70CaO4C_{36}H_{70}CaO_4Used as a lubricant and stabilizer in plastics
Calcium laurateC12H23CaO2C_{12}H_{23}CaO_2Employed as an emulsifier in food products

Uniqueness of Calcium Dodecylphenolate

What sets calcium dodecylphenolate apart from these similar compounds is its specific structure, which combines a long hydrophobic hydrocarbon chain with a phenolic group, providing unique surfactant properties that are particularly effective in stabilizing emulsions in both industrial and agricultural applications. Its dual functionality as both a surfactant and a potential biocide adds to its versatility compared to other surfactants like sodium dodecyl sulfate, which primarily functions as a detergent without significant antimicrobial properties .

The synthesis of calcium dodecylphenolate begins with the production of dodecylphenol, typically achieved through the Friedel-Crafts alkylation of phenol with olefins. Propylene tetramer (a branched C12 olefin) or tetrapropylene is commonly employed as the alkylating agent, with acidic catalysts facilitating the electrophilic substitution reaction. Industrial methods prioritize catalysts that enhance para-alkylation while minimizing side products like dialkylated phenols or ethers.

Ion-exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers, are widely used due to their high acidity and reusability. For example, a resin catalyst loaded at 5 wt% relative to phenol enables alkylation at 85–115°C, achieving dodecylphenol yields exceeding 90%. Alternatively, aluminum phenoxide catalysts, formed in situ by reacting triethyl aluminum with phenol, allow for selective ortho-alkylation. A two-stage process detailed in patent literature involves initial mono-alkylation at 110–115°C followed by a second alkylation at 70°C to maximize 2,6-dialkylphenol content. This approach reduces residual phenol to <3 wt% while maintaining aluminum catalyst concentrations as low as 0.001–0.01 mol%.

Recent advancements explore sulfate-treated zirconia and perfluorinated sulfonic acid resins (e.g., Nafion-H) as alternatives to conventional cation-exchange resins. These materials exhibit comparable activity but offer superior thermal stability, enabling continuous operation without frequent catalyst replacement.

Neutralization Reaction Optimization with Calcium Hydroxide/Carbonate

Following alkylation, dodecylphenol is converted to its calcium salt through neutralization with calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃). The reaction proceeds via proton transfer, where the phenolic hydroxyl group deprotonates to form a phenoxide ion, which subsequently binds to calcium.

Stoichiometric control is critical to avoid incomplete neutralization or excess base incorporation. A molar ratio of 1:0.5 (dodecylphenol:Ca(OH)₂) is typically employed, with reaction temperatures maintained at 60–80°C to accelerate kinetics without degrading the organic substrate. Overbasing—a process where excess CaCO₃ is incorporated into the matrix—enhances the compound’s acid-neutralizing capacity. This involves introducing CO₂ gas into the reaction mixture post-neutralization, forming colloidal calcium carbonate dispersed within the phenolate structure.

Process ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures reduce viscosity, improving mixing
Stirring Rate300–500 rpmEnsures homogeneous dispersion of calcium base
Reaction Time2–4 hoursProlonged durations minimize unreacted phenol

Industrial-Scale Production Methodologies and Yield Optimization

Scaling dodecylphenolate synthesis necessitates addressing heat management, catalyst recovery, and purification challenges. Continuous stirred-tank reactors (CSTRs) are preferred for alkylation due to their ability to handle exothermic reactions. For instance, a pilot-scale setup described in Example 1 of CN112574005A processes 282 g of phenol with 168 g of tetrapropylene over 2.5 hours, achieving 97% olefin conversion. Vacuum distillation at 0.1–1 kPa effectively separates unreacted phenol, which is recycled to minimize waste.

Yield optimization hinges on catalyst loading and olefin feed rate. Experiments with resin catalysts demonstrate that increasing resin concentration from 5% to 7.5% (relative to phenol) elevates dodecylphenol selectivity from 88% to 89%. However, excessive catalyst amounts risk pore blockage and reduced mass transfer.

Comparative Analysis of Branching vs Linear Alkyl Chain Synthesis

The branching of the dodecyl chain significantly influences the physicochemical properties of calcium dodecylphenolate. Propylene tetramer-derived dodecylphenol contains a highly branched structure (predominantly tetrapropylene), enhancing solubility in nonpolar media like lubricant base oils. In contrast, linear alkyl chains, synthesized from 1-dodecene, improve thermal stability but reduce surfactant efficacy.

A study comparing C9 and C12 olefins revealed that branched chains accelerate alkylation kinetics due to increased carbocation stability. For example, propylene tetramer reacts with phenol 30% faster than 1-dodecene under identical conditions. However, linear analogs exhibit lower melting points, facilitating handling in downstream formulations.

PropertyBranched DodecylphenolLinear Dodecylphenol
Solubility in Hexane>50 g/L30 g/L
Thermal StabilityDecomposes at 250°CStable to 280°C
Alkylation Rate0.15 mol/(L·min)0.10 mol/(L·min)

Hydrogen Bond Acceptor Count

2

Exact Mass

562.4062719 g/mol

Monoisotopic Mass

562.4062719 g/mol

Heavy Atom Count

39

General Manufacturing Information

Phenol, dodecyl-, calcium salt (2:1): ACTIVE

Dates

Last modified: 08-10-2024

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